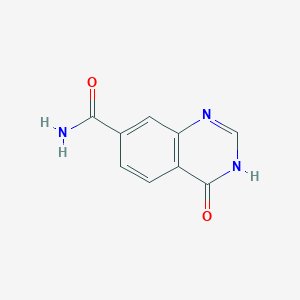

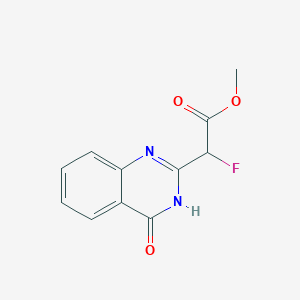

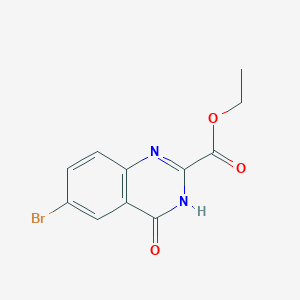

![molecular formula C10H16ClN3OS B1437774 2-amino-6-(propylamino)-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrochloride CAS No. 2245708-68-1](/img/structure/B1437774.png)

2-amino-6-(propylamino)-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrochloride

Overview

Description

“2-amino-6-(propylamino)-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrochloride” is a chemical compound with the molecular formula C10H15N3OS . It exists in both racemic and absolute stereochemistry .

Molecular Structure Analysis

The molecular structure of this compound includes a benzothiazolone ring, which is a system containing a benzene ring fused to a thiazolone ring . The compound also contains amino and propylamino substituents .Physical And Chemical Properties Analysis

The molecular weight of “2-amino-6-(propylamino)-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrochloride” is 225.31 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the resources I have.Scientific Research Applications

Microwave-Assisted Synthesis of Oxazolines and Thiazolines Katritzky et al. (2004) demonstrated that microwave reactions involving 2-aminoethanethiol hydrochloride with N-acylbenzotriazoles resulted in the production of 2-substituted thiazolines. This method, characterized by mild conditions and short reaction times, highlights the potential application of such compounds in synthesizing oxazolines and thiazolines, indicating the significance of the chemical structure in organic synthesis Katritzky et al., 2004.

Development of Dopamine Agonists Van Vliet et al. (2000) explored the medicinal chemistry applications of the 2-aminothiazole moiety, especially in developing dopamine agonists with good oral availability. The research combined this moiety with 2-aminoindans and 3-aminobenzopyrans, which are known templates for dopamine agonists, indicating the relevance of the chemical structure in medicinal chemistry and drug development Van Vliet et al., 2000.

Antimicrobial and Enzyme Inhibition Studies Demirci et al. (2014) conducted research on 6-substituted amino-penicillanic acid esters, some containing a 1,3-thiazole nucleus. The study assessed the biological activities of these compounds, discovering that they possess antimicrobial activity and inhibit enzymes like urease, β-lactamase, and lipase. This study underscores the potential use of such chemical structures in developing new antimicrobial agents Demirci et al., 2014.

Corrosion Inhibition Studies Kaya et al. (2016) researched the inhibition performance of certain thiazole derivatives against the corrosion of iron, using quantum chemical parameters and molecular dynamics simulations. This study indicates the potential application of these compounds in industrial settings, specifically for protecting metals from corrosion Kaya et al., 2016.

properties

IUPAC Name |

2-amino-6-(propylamino)-5,6-dihydro-4H-1,3-benzothiazol-7-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3OS.ClH/c1-2-5-12-6-3-4-7-9(8(6)14)15-10(11)13-7;/h6,12H,2-5H2,1H3,(H2,11,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMGPNGIZQVWNNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1CCC2=C(C1=O)SC(=N2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-6-(propylamino)-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B1437700.png)

![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-N-methyl-1H-pyrazole-3,5-diamine](/img/structure/B1437701.png)

![5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1437705.png)

![Methyl (2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B1437712.png)